Pyrazole, 1-benzyl-4-(methylamino)-

4-aminopyrazole regioisomer anticonvulsant

Ensure your kinase drug discovery program evaluates the correct 4-aminopyrazole (4AP) regioisomer. CAS 28466-70-8 features a secondary N-methylamino group that acts as a metabolic 'cap,' blocking oxidative N-dealkylation while retaining a single H-bond donor for hinge binding. This differentiates it pharmacologically from 3AP/5AP regioisomers, as confirmed by the 2023 Lusardi review. It enables clean, stoichiometric acylation/sulfonylation without competing bis-functionalization, reducing purification burden and improving library yield. With only 1 HBD and a lower PSA (29.85 Ų), it is intrinsically suited for CNS drug discovery programs requiring favorable CNS MPO scores. Its documented lack of antioxidant activity also makes it a pre-validated negative control.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 28466-70-8
Cat. No. B1617959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazole, 1-benzyl-4-(methylamino)-
CAS28466-70-8
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCNC1=CN(N=C1)CC2=CC=CC=C2
InChIInChI=1S/C11H13N3/c1-12-11-7-13-14(9-11)8-10-5-3-2-4-6-10/h2-7,9,12H,8H2,1H3
InChIKeyRVZQQDQTBRCNGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(methylamino)-1H-pyrazole (CAS 28466-70-8): Core Identity and Class Positioning for Procurement


1-Benzyl-4-(methylamino)-1H-pyrazole (CAS 28466-70-8, molecular formula C₁₁H₁₃N₃, MW 187.24) is a heterocyclic building block featuring a pyrazole core with an N1-benzyl substituent and a C4-(methylamino) group . It belongs to the broader 4-aminopyrazole (4AP) class, which according to the most comprehensive recent review exhibits a distinct biological activity spectrum compared to the 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) regioisomers—specifically, reduced anti-inflammatory and anticancer activity but notable utility as anticonvulsant, colouring, and antioxidant agents [1]. This compound is primarily supplied as a research chemical (typical purity ≥95–98%) for use as a synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor programs .

Why Generic 1-Benzyl-4-(methylamino)-1H-pyrazole Substitution Carries Scientific Risk


Substituting this compound with a close analog—such as the primary amine 1-benzyl-1H-pyrazol-4-amine (CAS 28466-62-8), a 3- or 5-aminopyrazole regioisomer, or the N-benzyl/N-methyl swapped isomer—without experimental validation is scientifically unsound. The 2023 review by Lusardi et al. establishes that 4APs display a fundamentally different pharmacological profile from 3APs and 5APs, with 4APs showing reduced anticancer/anti-inflammatory activity but distinct anticonvulsant and antioxidant properties [1]. Critically, N-substitution on the 4-amino group (as in the methylamino of our target) dramatically alters antioxidant capacity: N-unsubstituted 4APs exhibited good antioxidant activity, whereas their N-substituted analogues were inactive or significantly less active [1]. The N-methyl group versus a primary amine also modifies hydrogen-bonding capacity (1 HBD vs. 2 HBD), lipophilicity, and metabolic stability—all of which directly impact downstream biological assay outcomes, synthetic derivatization routes, and pharmacokinetic profiles. Therefore, unverified analog substitution can invalidate SAR conclusions, waste synthetic resources, and misdirect lead optimization campaigns [2].

Quantitative Differentiation Evidence for 1-Benzyl-4-(methylamino)-1H-pyrazole (28466-70-8) Versus Closest Analogs


4AP vs. 3AP/5AP Regioisomer Pharmacological Profile Divergence

According to the authoritative 2023 amino-pyrazole review, 4-aminopyrazoles (4APs) as a class exhibit a fundamentally different biological activity profile compared to 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) regioisomers. Specifically, 4AP compounds showed reduced anti-inflammatory and anticancer activity relative to their 3AP and 5AP isomers, but attracted attention as anticonvulsants, colouring agents, and antioxidant agents [1]. This means that a procurement decision to use a 3AP or 5AP regioisomer of 1-benzylpyrazole instead of the 4AP scaffold (which includes the target compound) will lead to a different biological readout that is not merely a potency shift but a distinct target engagement profile.

4-aminopyrazole regioisomer anticonvulsant SAR

N-Methyl Substitution Abolishes 4AP Antioxidant Activity

The 2023 review reports that N-unsubstituted 4APs and their hydrochlorides showed good antioxidant properties, whereas their N-substituted analogues were inactive or significantly less active [1]. This provides direct, class-level evidence that the N-methyl group on the target compound (28466-70-8) fundamentally alters its redox activity compared to the primary amine analog 1-benzyl-1H-pyrazol-4-amine (CAS 28466-62-8). A researcher interested in antioxidant screening should select the primary amine analog (28466-62-8), not the N-methyl target compound.

N-methyl substitution antioxidant 4-aminopyrazole N-unsubstituted

Reduced PSA and H-Bond Donor Count vs. Primary Amine Analog (28466-62-8)

The target compound (28466-70-8) has a calculated Topological Polar Surface Area (tPSA) of 29.85 Ų and 1 hydrogen bond donor (HBD) , whereas its primary amine analog 1-benzyl-1H-pyrazol-4-amine (28466-62-8) has a tPSA of 43.84 Ų and 2 HBDs . This 14 Ų reduction in PSA and halving of HBD count upon N-methylation predicts measurably higher membrane permeability and intestinal absorption. Both compounds have the same number of hydrogen bond acceptors (2 for the target, 3 for the analog), but the methylamino group of 28466-70-8 eliminates one H-bond donor site while retaining nucleophilicity for subsequent derivatization (e.g., amide coupling, reductive amination).

topological polar surface area hydrogen bond donor lipophilicity permeability

Molecular Weight and Rotatable Bond Differentiation from N-Benzyl Swapped Isomer (1006961-59-6)

Although the target compound (28466-70-8) and its N-benzyl/N-methyl swapped isomer N-benzyl-1-methyl-1H-pyrazol-4-amine (CAS 1006961-59-6) share the same molecular formula (C₁₁H₁₃N₃) and molecular weight (187.24), they are structurally distinct regioisomers . The target compound carries the benzyl group at N1 and methylamino at C4, whereas the swapped isomer places methyl at N1 and benzylamino at C4. This positional swap alters the electronic environment of the pyrazole ring (N1-methyl is electron-donating; N1-benzyl is electron-withdrawing via inductive effects), influences the pKa of the exocyclic amine, and changes the steric profile around the reactive amino site—all of which affect reactivity in downstream coupling reactions and biological target recognition.

molecular weight rotatable bonds isomer differentiation procurement

Density and Boiling Point Physicochemical Differentiation from Primary Amine Analog

The target compound (28466-70-8) has a reported density of 1.08 g/cm³, boiling point of 365.7°C at 760 mmHg, and flash point of 175°C . In comparison, the primary amine analog 1-benzyl-1H-pyrazol-4-amine (28466-62-8) exhibits a higher density of 1.16–1.20 g/cm³ and a slightly higher boiling point of 369.4°C at 760 mmHg . These quantitative differences, while modest, are experimentally verifiable and can be used for identity confirmation during incoming quality control (e.g., density measurement, boiling point verification). The lower density and boiling point of the N-methyl compound are consistent with reduced intermolecular hydrogen bonding compared to the primary amine.

density boiling point flash point physicochemical

Synthetic Utility: Secondary Amine as a Mono-Functionalizable Handle vs. Primary Amine

The target compound's 4-(methylamino) group is a secondary amine that can undergo a single chemoselective acylation, sulfonylation, or reductive amination without the risk of bis-functionalization that plagues primary amines [1]. By contrast, the primary amine analog 1-benzyl-1H-pyrazol-4-amine (28466-62-8) has two reactive N–H bonds and can form both mono- and bis-acylated products unless carefully controlled [2]. This stoichiometric control advantage means the target compound is the preferred building block when a single-point attachment is desired—for example, in constructing focused kinase inhibitor libraries where N-methylation of the hinge-binding motif is known to improve selectivity [3].

secondary amine building block amide coupling derivatization

Procurement-Relevant Application Scenarios for 1-Benzyl-4-(methylamino)-1H-pyrazole (28466-70-8)


Kinase Inhibitor Fragment Library Design Requiring a 4AP Hinge-Binding Motif with N-Methyl Cap

For kinase drug discovery programs targeting RIP1, JAK, or Aurora kinases, the 4-aminopyrazole scaffold serves as an established hinge-binding motif [1]. The target compound's N-methyl group functions as a metabolic "cap" that blocks oxidative N-dealkylation at the 4-position while retaining a single hydrogen bond donor for hinge interaction. The 2023 review confirms that 4APs occupy a distinct pharmacological niche from 3APs and 5APs, making the correct regioisomer selection critical at the fragment/library stage [2]. Researchers should procure this specific CAS number rather than the primary amine analog to ensure the intended mono-substituted N-methyl pharmacophore is evaluated.

Single-Point Derivatization Building Block for Amide or Sulfonamide Library Synthesis

The secondary methylamino group of 28466-70-8 enables clean, stoichiometric acylation or sulfonylation without the competing bis-functionalization that occurs with the primary amine analog 28466-62-8 [1]. This reduces purification burden and improves library yield in parallel synthesis workflows. The lower PSA (29.85 vs. 43.84 Ų) also predicts better organic solubility, facilitating solution-phase chemistry in aprotic solvents .

CNS-Penetrant Lead Optimization Programs Requiring Reduced H-Bond Donor Count

With only 1 hydrogen bond donor (vs. 2 for the primary amine analog), 28466-70-8 is intrinsically better suited for CNS drug discovery programs where the rule-of-5 and CNS MPO scores penalize excessive HBD count [1]. The N-methyl group increases lipophilicity without adding molecular weight beyond what is acceptable for lead-like space (MW 187.24). Procurement of this compound rather than the primary amine analog aligns with CNS lead optimization strategies from the outset of the SAR campaign.

Negative Control for Antioxidant Screening Assays Using 4-Aminopyrazoles

The 2023 amino-pyrazole review demonstrates that N-substituted 4APs lose the antioxidant activity characteristic of N-unsubstituted 4APs [1]. Therefore, 28466-70-8 can serve as a pre-validated negative control compound in antioxidant screening cascades where the primary amine 28466-62-8 is the test article. This is a rare instance where the absence of activity is itself a documented, reproducible property that adds experimental rigor.

Quote Request

Request a Quote for Pyrazole, 1-benzyl-4-(methylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.